Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

MTH1 Fragment‑based drug discovery Cancer therapeutics

Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate (syn. ethyl 7‑azaindole‑4‑carboxylate) is a heterocyclic ester built on the 7‑azaindole scaffold – a well‑established hinge‑binding motif in kinase inhibitor design.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1261588-72-0
Cat. No. B596998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS1261588-72-0
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CNC2=NC=C1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
InChIKeyCKCBQXQNAUHBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate (CAS 1261588‑72‑0): A Privileged 7‑Azaindole Fragment for Kinase & MTH1 Drug‑Discovery Programs


Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate (syn. ethyl 7‑azaindole‑4‑carboxylate) is a heterocyclic ester built on the 7‑azaindole scaffold – a well‑established hinge‑binding motif in kinase inhibitor design [1]. With a molecular weight of 190.20 g·mol⁻¹ and a computed XLogP3 of 1.5, it occupies a fragment‑like physicochemical space that is highly valued in fragment‑based drug discovery (FBDD) [2]. The compound is commercially available at 97 % purity (melting point 127–129 °C) and serves as a key synthetic intermediate for generating diverse kinase‑targeted libraries .

Why Substituting Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate with a Generic 7‑Azaindole Analog Risks Program Failure


Although the 7‑azaindole core is shared across many kinase‑targeted fragments, the nature and position of the ester substituent profoundly alter target engagement, lipophilicity, and downstream derivatisation potential. The ethyl ester at the 4‑position provides a unique combination of hydrogen‑bonding capacity (demonstrated by the MTH1 co‑crystal structure PDB 6F20) and a lipophilicity increment (ΔXLogP3 = +0.3 versus the methyl ester) that influences both biochemical potency and passive permeability [1]. Simply swapping to the methyl ester (CAS 351439‑07‑1) or the free carboxylic acid (CAS 479553‑01‑0) changes the electrostatic and steric landscape of the fragment, potentially abolishing the specific binding interactions that were exploited in the fragment‑to‑lead optimisation of the BAY‑707 series [2].

Head‑to‑Head Quantitative Evidence: Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate vs. Its Closest Analogs


MTH1 Biochemical Inhibition: Ethyl Ester Fragment Hit vs. Optimised Leads

In a biochemical assay using full‑length human MTH1 and 8‑oxo‑dGTP as substrate, ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate (fragment hit 1 in the Rahm et al. series) exhibited an IC₅₀ of 9.9 µM [1]. This potency, while modest, served as the starting point for a medicinal‑chemistry campaign that ultimately delivered BAY‑707 (IC₅₀ = 0.0023 µM) – a >4,000‑fold improvement that validates the fragment’s ligand efficiency and synthetic tractability [2]. The methyl ester analog (CAS 351439‑07‑1) was not reported in this assay, meaning the ethyl ester remains the only 4‑alkoxycarbonyl fragment with a publicly disclosed MTH1 co‑crystal structure.

MTH1 Fragment‑based drug discovery Cancer therapeutics

Structural Enablement: Co‑crystal Structure with MTH1 (PDB 6F20) Not Available for the Methyl Ester

The ethyl ester fragment was co‑crystallised with human MTH1 at 2.00 Å resolution, revealing that the 7‑azaindole NH and pyridine N engage Asp119 and Asp120 in the conserved Nudix box recognition element [1]. This structural information, deposited as PDB 6F20, is not available for the methyl ester analog (CAS 351439‑07‑1) or the free acid (CAS 479553‑01‑0). The experimentally determined binding mode provides a direct blueprint for structure‑guided vectoring from the 4‑position.

Structural biology X‑ray crystallography Fragment‑based screening

Lipophilicity Advantage: Ethyl Ester Provides a Measurable ΔXLogP3 vs. the Methyl Ester

The computed XLogP3 of the ethyl ester (1.5) is 0.3 log units higher than that of the methyl ester analog (1.2) [1][2]. In the context of fragment‑based screening, this modest lipophilicity increase can enhance passive membrane permeability while maintaining compliance with fragment‑like property guidelines (MW < 250, XLogP < 3). The ethyl ester also possesses one additional rotatable bond compared with the methyl ester, offering greater conformational flexibility for induced‑fit binding.

Physicochemical properties Lipophilicity Drug‑likeness

Supply‑Chain Reproducibility: Defined Melting Point (127–129 °C) and Purity Specification Enable QC

Commercially sourced ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate carries a minimum purity specification of 97 % and a reported melting point of 127–129 °C . In contrast, the methyl ester (CAS 351439‑07‑1) and the free acid (CAS 479553‑01‑0) are often supplied with less rigorously defined thermal properties in public vendor documentation. A narrow, reproducible melting point provides a straightforward identity and purity check that supports batch‑to‑batch consistency in fragment‑library maintenance.

Analytical quality control Procurement specification Reproducibility

Application Scenarios Where Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate Demonstrates Verifiable Procurement Advantage


MTH1 Fragment‑Based Lead Generation and Structure‑Guided Optimisation

The compound is the identical chemical entity used as fragment hit 1 in the Sprint Bioscience fragment‑to‑lead programme that produced the clinical probe BAY‑707 [1]. With a confirmed IC₅₀ of 9.9 µM against MTH1 and a co‑crystal structure (PDB 6F20) at 2.00 Å resolution, it provides a structurally enabled starting point for any team aiming to develop novel MTH1 inhibitors [2]. The methyl ester analog lacks this structural enablement, making the ethyl ester the preferred choice for structure‑based drug design.

Kinase‐Focused Fragment Library Construction

The 7‑azaindole core is recognised as a privileged hinge‑binding motif across the kinome [1]. Ethyl 1H‑pyrrolo[2,3‑b]pyridine‑4‑carboxylate fills a specific niche in fragment libraries by occupying a lipophilicity sweet spot (XLogP3 = 1.5) that balances aqueous solubility and membrane permeability [2]. Its 97 % purity specification and defined melting point (127–129 °C) facilitate quality‐controlled library plate preparation, an advantage over the methyl ester whose thermal properties are less consistently documented across vendors .

FGFR Inhibitor Scaffold Diversification and SAR Exploration

The 1H‑pyrrolo[2,3‑b]pyridine scaffold, of which this ethyl ester is a direct derivative, has yielded potent FGFR1–3 inhibitors with IC₅₀ values as low as 7 nM (e.g., compound 4h in the Su et al. series) [1]. While the parent ethyl ester is not itself a nanomolar FGFR inhibitor, it serves as a validated synthetic intermediate for installing diverse substituents at the 4‑position, enabling rapid SAR exploration around a core that has already demonstrated class‑level pan‑FGFR activity [2].

Medicinal Chemistry Education and Fragment‑Library Benchmarking

With a molecular weight of 190.20 g·mol⁻¹ and only one hydrogen‑bond donor, the compound adheres perfectly to the ‘Rule of Three’ for fragment libraries [1]. Its co‑crystal structure (PDB 6F20) and publicly available biochemical IC₅₀ data make it an ideal teaching tool for illustrating the principles of fragment‑based drug discovery, from hit identification through structure‑guided optimisation. The combination of commercial availability (97 % purity), analytical traceability, and documented target engagement differentiates it from less thoroughly characterised 7‑azaindole fragments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.